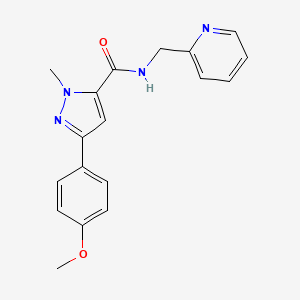

3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14976906

Molecular Formula: C18H18N4O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N4O2 |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H18N4O2/c1-22-17(18(23)20-12-14-5-3-4-10-19-14)11-16(21-22)13-6-8-15(24-2)9-7-13/h3-11H,12H2,1-2H3,(H,20,23) |

| Standard InChI Key | GJWFEBGMDUKMLS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=N3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyrazole ring (1H-pyrazole) with nitrogen atoms at positions 1 and 2.

-

A 4-methoxyphenyl group at position 3, contributing electron-donating effects via the methoxy substituent.

-

A carboxamide group at position 5, connected to a 2-pyridylmethyl moiety, enhancing hydrogen-bonding capabilities.

The IUPAC name, 5-(4-methoxyphenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide, precisely defines its substituent arrangement. Spectroscopic characterization, including NMR and mass spectrometry, confirms its structural integrity, though detailed crystallographic data remain unpublished. Related pyrazole derivatives exhibit monoclinic crystal systems with bond lengths and angles consistent with distorted octahedral geometries in metal complexes, suggesting potential coordination sites in this compound .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂ | |

| Molecular Weight | 322.4 g/mol | |

| SMILES Notation | CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=N3 | |

| InChI Key | GJWFEBGMDUKMLS-UHFFFAOYSA-N |

Solubility and melting point data are currently unreported, though the presence of polar carboxamide and pyridine groups suggests moderate solubility in polar aprotic solvents.

Synthesis and Reactivity

Synthetic Pathways

Synthesis involves multi-step organic reactions, typically beginning with pyrazole core formation. A plausible route includes:

-

Cyclocondensation: Reacting a 1,3-diketone with methylhydrazine to form the 1-methylpyrazole scaffold.

-

Suzuki-Miyaura Coupling: Introducing the 4-methoxyphenyl group via palladium-catalyzed cross-coupling.

-

Amidation: Coupling the pyrazole-5-carboxylic acid intermediate with 2-(aminomethyl)pyridine using carbodiimide reagents.

Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize side products, as pyrazoles are prone to tautomerization and decomposition under acidic or basic conditions.

Chemical Reactivity

The carboxamide group undergoes nucleophilic acyl substitution, enabling derivatization with amines or alcohols. The pyridine nitrogen participates in coordination chemistry, potentially forming complexes with transition metals, as observed in structurally analogous compounds .

Biological Activity and Mechanism of Action

Factor Xa Inhibition

As a factor Xa inhibitor, the compound binds to the enzyme’s active site, blocking its role in the coagulation cascade. Structural analogs exhibit IC₅₀ values in the nanomolar range, with the methoxyphenyl group enhancing hydrophobic interactions and the pyridine moiety stabilizing binding via π-π stacking .

Pharmacological Applications

Anticoagulant Therapy

Factor Xa inhibitors like rivaroxaban and apixaban are clinically used for thromboembolism prevention. This compound’s selective inhibition profile could offer advantages in reducing bleeding risks, though preclinical studies are needed to validate efficacy and safety.

Oncology

The pyridine and carboxamide groups may enable interaction with oncogenic targets such as EGFR or VEGFR2, making it a candidate for kinase inhibitor development .

Future Directions

-

Structural Optimization: Modifying substituents to enhance potency or selectivity.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

-

Target Identification: Screening against additional biological targets using high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume